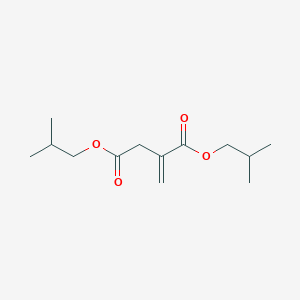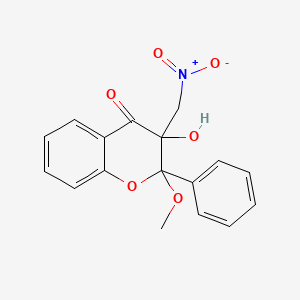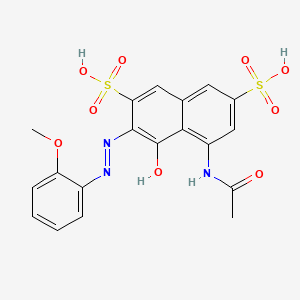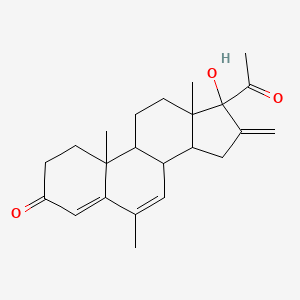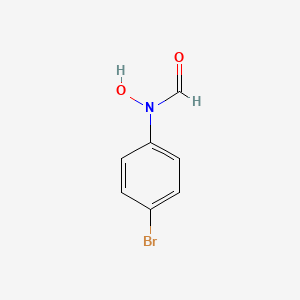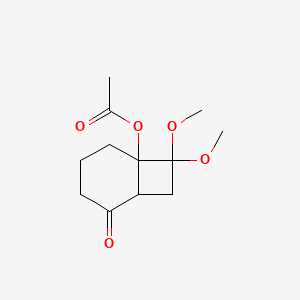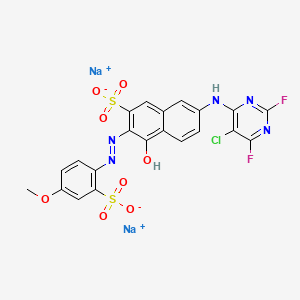
2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and pyrimidinyl moiety. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Formation of the azo compound: This involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the pyrimidinyl group: This step involves the reaction of the azo compound with a pyrimidine derivative under specific conditions.
Formation of the disodium salt: The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving precise temperature control, pH adjustments, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, zinc dust.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Dyes and Pigments: Used extensively in the textile industry for dyeing fabrics.
Analytical Chemistry: Employed as indicators in various titration methods.
Biology and Medicine
Biological Staining: Used in histology for staining tissues.
Industry
Paints and Coatings: Used in the formulation of paints and coatings for its color properties.
Plastics: Incorporated into plastics to provide color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it useful in aqueous applications. The pyrimidinyl moiety can interact with biological molecules, potentially leading to applications in medicine.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid derivatives: Compounds with similar structures but different substituents.
Azo dyes: Other azo compounds used in the dye industry.
Sulfonated aromatic compounds: Compounds with sulfonic acid groups attached to aromatic rings.
Uniqueness
This compound is unique due to its combination of an azo group, sulfonic acid groups, and a pyrimidinyl moiety. This combination imparts specific chemical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
68959-17-1 |
|---|---|
Molecular Formula |
C21H12ClF2N5Na2O8S2 |
Molecular Weight |
645.9 g/mol |
IUPAC Name |
disodium;7-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H14ClF2N5O8S2.2Na/c1-37-11-3-5-13(14(8-11)38(31,32)33)28-29-17-15(39(34,35)36)7-9-6-10(2-4-12(9)18(17)30)25-20-16(22)19(23)26-21(24)27-20;;/h2-8,30H,1H3,(H,25,26,27)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
HJORILXJGREZJU-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=C(C(=NC(=N4)F)F)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


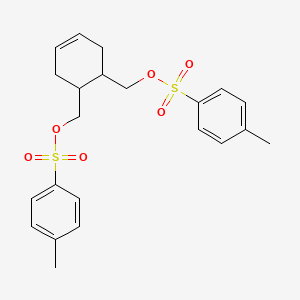
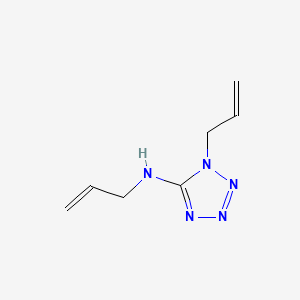
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
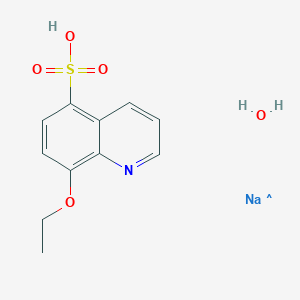
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)
![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)
